1-(Oxan-4-yl)-4-prop-2-ynylpiperazine
Description
1-(Oxan-4-yl)-4-prop-2-ynylpiperazine is a piperazine derivative featuring two distinct substituents:
- Prop-2-ynyl (propargyl): A linear alkyne group with sp-hybridized carbons, offering unique reactivity (e.g., click chemistry applications) and electronic effects.
Its synthesis likely involves nucleophilic substitution or coupling reactions to attach substituents to the piperazine core, a common strategy for piperazine derivatives .
Properties
IUPAC Name |
1-(oxan-4-yl)-4-prop-2-ynylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-5-13-6-8-14(9-7-13)12-3-10-15-11-4-12/h1,12H,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOHWUUFJYCZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)-4-prop-2-ynylpiperazine typically involves the reaction of piperazine with oxan-4-yl and prop-2-ynyl precursors under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of oxan-4-yl chloride and prop-2-ynyl bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-yl)-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an aprotic solvent like DMF.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated derivatives with saturated carbon-carbon bonds.
Substitution: Substituted piperazine derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
1-(Oxan-4-yl)-4-prop-2-ynylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
- However, it is less polar than sulfonyl-containing analogs (e.g., 1-isopropyl-4-sulfonylpiperazine) .
- Reactivity : The propargyl group enables click chemistry applications, unlike inert aryl or alkyl groups in BZP or 4-CPP .
- Biological Activity : Arylpiperazines like 4-CPP and 3-TFMPP show strong serotonergic activity due to aromatic π-π interactions with receptors . In contrast, the oxan-4-yl group may favor hydrogen bonding, altering receptor selectivity. Antioxidant analogs with dimethoxybenzyl groups highlight the role of electron-donating substituents in radical scavenging .
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
| Property | This compound | 4-CPP | 1-Isopropyl-4-sulfonylpiperazine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~238 (estimated) | 196.6 | 324.4 |
| logP | ~1.5 (moderate) | 2.8 | 0.5 (high polarity) |
| Hydrogen Bond Acceptors | 3 (oxan-4-yl O, propargyl C≡C) | 2 (Cl, N) | 6 (sulfonyl O, oxalate O) |
| Reactivity | Propargyl (click chemistry) | Stable aryl | Sulfonyl (electrophilic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
